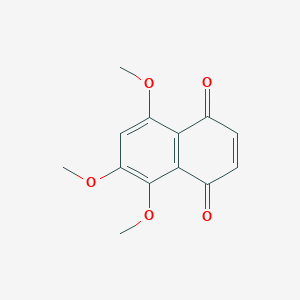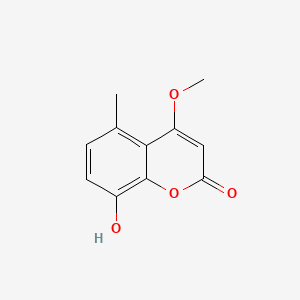![molecular formula C7H14O4 B14416255 1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol CAS No. 87395-46-8](/img/no-structure.png)
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol is an organic compound that belongs to the class of glycol ethers. It is a colorless liquid with a mild, pleasant odor. This compound is known for its versatility and is used in various industrial applications, including as a solvent in paints, coatings, and inks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol can be synthesized by reacting propylene oxide with methanol in the presence of zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol has a wide range of scientific research applications:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of paints, coatings, inks, and cleaning agents
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and availability. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxypropan-2-ol: A similar glycol ether with comparable solvent properties.
Propylene glycol methyl ether acetate: Another glycol ether used in similar applications but with different chemical properties.
Uniqueness
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as a solvent in a wide range of applications makes it particularly valuable in industrial and research settings .
Propriétés
| 87395-46-8 | |
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1-methoxy-2-(2-methoxypropan-2-yloxy)ethenol |
InChI |
InChI=1S/C7H14O4/c1-7(2,10-4)11-5-6(8)9-3/h5,8H,1-4H3 |
Clé InChI |
NFFJLSOLBCQTBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(OC)OC=C(O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)







